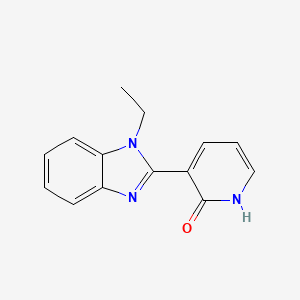

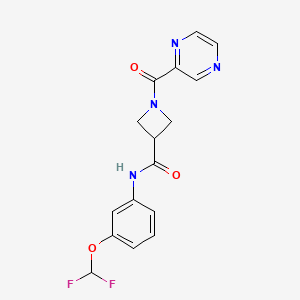

3-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, also known as EBP, is a heterocyclic compound that has been widely studied in scientific research. EBP has shown potential therapeutic properties due to its ability to interact with various biological targets.

Scientific Research Applications

Structural Analysis and Crystallography

Research into the structural aspects of related compounds, such as in the study of Dabigatran etexilate tetrahydrate, highlights the significance of benzimidazole and pyridinone derivatives in crystallography. The study provided detailed analysis on the dihedral angles formed between benzene and pyridine rings with the benzimidazole mean plane, illustrating the compound's potential in elucidating crystal structures and forming hydrogen bonds that link components into layers, which could be essential in designing crystalline materials with specific properties (Hong-qiang Liu et al., 2012).

Antimicrobial and Antioxidant Activities

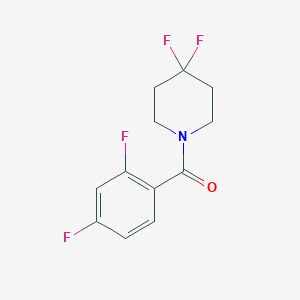

The synthesis of novel benzothiazole-containing derivatives by reacting 2-aminobenzothiazole derivatives with Pyridine 2-aldehyde and Ethyl acetoacetate, demonstrates the compound's versatility in creating diverse poly-functionalized tri-heterocyclic benzothiazole derivatives. These derivatives have been evaluated for their antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV, indicating their potential use in developing new antimicrobial and antioxidant agents (Manoj N. Bhoi et al., 2016).

Anticancer Properties

Research into ruthenium(II) arene complexes with 2-aryldiazole ligands has revealed the anticancer properties of compounds involving benzimidazole derivatives. The study explored the cytotoxic activity of these compounds in various cell lines, establishing structure-activity relationships that are crucial for the development of new anticancer agents. This demonstrates the role of benzimidazole and pyridinone derivatives in medicinal chemistry, particularly in designing compounds with potential anticancer activity (Marta Martínez-Alonso et al., 2014).

Luminescent Materials

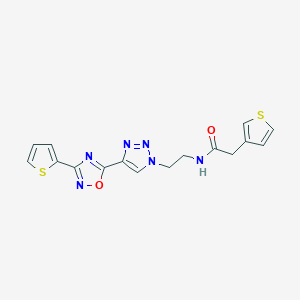

The formation of neutral lanthanide carboxylates through the reaction of a segmental ligand with LnIII ions, resulting in triple-stranded dimetallic helicates, underscores the compound's application in creating highly stable and luminescent materials. These materials are stable in water across a broad pH range and exhibit significant luminescence properties, making them candidates for use in sensing, imaging, and light-emitting devices (M. Elhabiri et al., 1999).

HIV-1 Reverse Transcriptase Inhibition

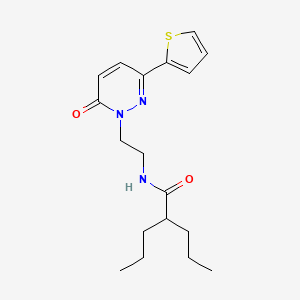

Pyridinone derivatives have been identified as specific inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, with the potential to prevent the spread of HIV-1 infection in cell culture. This highlights the compound's relevance in antiviral research, particularly in developing treatments for HIV-1 by targeting the viral reverse transcriptase enzyme (M. E. Goldman et al., 1991).

properties

IUPAC Name |

3-(1-ethylbenzimidazol-2-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-2-17-12-8-4-3-7-11(12)16-13(17)10-6-5-9-15-14(10)18/h3-9H,2H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTLTZMCGYFQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666633 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2855725.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl benzenecarboxylate](/img/structure/B2855727.png)

![N-[3-[5-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2855730.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2855733.png)

![5-Fluoro-4-methyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2855738.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide](/img/structure/B2855742.png)

![3-Methyl-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2855743.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2855745.png)

![2-[2-(Diphenylmethoxy)acetamido]-2-phenylacetamide](/img/structure/B2855747.png)